5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. Benzofuran compounds are a class of heterocyclic compounds that contain a fused benzene and furan ring system. These compounds are widely distributed in nature and have been found to exhibit a range of biological activities, making them of significant interest to researchers in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with ethyl and methyl substituents under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid include other benzofuran derivatives such as:
- 5-bromo-1-benzofuran
- 3-ethyl-1-benzofuran
- 7-methyl-1-benzofuran
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, along with the ethyl and methyl groups, provides unique steric and electronic properties that can enhance its interactions with molecular targets .
Properties
IUPAC Name |
5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFVMKTNBSWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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